N-(3-Methoxypropyl)acrylamide

Thermoresponsive polymers LCST RAFT polymerization

N-(3-Methoxypropyl)acrylamide (NMPA, CAS 107374-86-7) is a substituted acrylamide monomer with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It features a polymerizable vinyl group and a hydrophilic 3-methoxypropyl substituent on the amide nitrogen, making it a versatile building block for advanced functional polymers.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 107374-86-7
Cat. No. B190046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxypropyl)acrylamide
CAS107374-86-7
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C=C
InChIInChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9)
InChIKeyRWJGITGQDQSWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxypropyl)acrylamide (NMPA) Procurement Guide for Research and Industrial Applications


N-(3-Methoxypropyl)acrylamide (NMPA, CAS 107374-86-7) is a substituted acrylamide monomer with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It features a polymerizable vinyl group and a hydrophilic 3-methoxypropyl substituent on the amide nitrogen, making it a versatile building block for advanced functional polymers [1]. As a liquid monomer (density: 1.023 g/mL at 25 °C) typically supplied with MEHQ as an inhibitor to prevent premature polymerization [2], NMPA is utilized in the synthesis of hydrogels, thermoresponsive polymers, and radiation-sensitive gels for applications in biomedical coatings, drug delivery, and 3D radiotherapy dosimetry [3][4].

Technical Justification for Specifying N-(3-Methoxypropyl)acrylamide Over Generic Acrylamide Monomers


Substituting N-(3-methoxypropyl)acrylamide with a generic or superficially similar acrylamide monomer (e.g., N-isopropylacrylamide (NIPAM), N,N-diethylacrylamide (DEAAM), or N-(2-hydroxyethyl)acrylamide (HEAm)) without rigorous validation leads to predictable performance failure in critical applications. The unique combination of the hydrophilic 3-methoxypropyl side chain imparts a distinct hydrophilicity/hydrophobicity balance and polymer chain conformation, which directly dictates key performance metrics such as lower critical solution temperature (LCST), biocompatibility, radiation response sensitivity, and block copolymer self-assembly behavior [1][2]. For example, direct substitution can alter the LCST of a thermoresponsive polymer by over 40 °C or completely abolish a hydrogel's antifouling properties, demonstrating that procurement decisions must be driven by the specific quantifiable properties of the NMPA monomer [3][4].

Quantitative Performance Differentiation: NMPA vs. NIPAM and Other Acrylamide Analogs


Thermoresponsive Behavior: Significantly Elevated LCST vs. NIPAM Enables High-Temperature Applications

Poly(N-(3-methoxypropyl)acrylamide) (poly(MPAM)) exhibits a cloud point temperature (CPT) of 73–92 °C depending on concentration, a stark contrast to poly(N-isopropylacrylamide) (poly(NIPAM)), which has a CPT of approximately 32 °C [1][2]. This difference is fundamental to its function in high-temperature thermoresponsive systems.

Thermoresponsive polymers LCST RAFT polymerization

Implant Biocompatibility: NMPA-Based Hydrogel Coatings Outperform Gold Standard Materials In Vivo

A polyacrylamide-based copolymer hydrogel composed of a 50:50 mixture of N-(2-hydroxyethyl)acrylamide (HEAm) and N-(3-methoxypropyl)acrylamide (MPAm) demonstrated significantly better biocompatibility and lower tissue inflammation compared to gold standard materials like poly(ethylene glycol) (PEG) and polyzwitterions in a 1-month subcutaneous mouse model [1]. In a functional test, insulin pumps fitted with this coating extended functional lifetime over industry-standard catheters in a rat model of diabetes [1].

Biocompatibility Hydrogel Coatings Implantable Devices

3D Radiotherapy Dosimetry: NMPA Gel Enables 95% Gamma Pass Rate in Clinical SRS/SBRT Verification

A novel NMPA-based polymer gel dosimeter (CrystalBall NMPA phantom) achieved a 95% gamma pass rate (5% dose difference / 2 mm distance-to-agreement) in 2D and 3D analysis when verifying a complex SRS/SBRT treatment plan for a brain metastasis patient, demonstrating performance equivalent to a commercial BANG-GEL-QA™ dosimeter [1]. Furthermore, the R2 dose sensitivity of NMPA-based gel can be enhanced by a factor of 3.5 with CaCl₂ [2] or 2-fold with a glucose sensitizer, achieving a minimum detectable dose of 0.07 Gy [3].

Radiotherapy 3D Dosimetry Quality Assurance

Controlled Polymer Architecture: RAFT Polymerization of NMPA Achieves Well-Defined Poly(MPAM) with Đ < 1.4

N-(3-Methoxypropyl)acrylamide (MPAM) can be polymerized via reversible addition-fragmentation chain-transfer (RAFT) polymerization to yield well-defined poly(MPAM) with low dispersity (Đ ∼ 1.2–1.4) and linear molecular weight evolution with conversion [1]. In contrast, attempts using nitroxide-mediated polymerization (NMP) resulted in poor control (Đ ∼ 1.5–1.6) and inhibition of chain growth [1]. This controlled synthesis enables the creation of sophisticated block copolymers, such as poly(MPAM)-b-poly(DEAAM), which exhibit dual LCSTs (75 °C and 37 °C) due to the distinct thermal transitions of each block [1].

Controlled Radical Polymerization RAFT Block Copolymers

Micellar Drug Delivery: NMPA Corona Enables Controlled Aggregation and Temperature-Triggered Release

In thermoresponsive polymeric micelles, a corona composed of a blend of P(IPAAm-co-MPAAm) and PMPAAm (poly(NMPA)) successfully controlled intermicellar aggregation above the LCST [1]. Specifically, when PMPAAm chains were longer than the P(IPAAm-co-MPAAm) chains, they could regulate the hydrodynamic diameter of the micellar aggregates at elevated temperatures [1]. These micelles exhibited enhanced drug release rates in response to a temperature increase above the LCST without precipitating from solution, a key advantage for targeted drug delivery [1].

Drug Delivery Polymeric Micelles Thermoresponsive

Polymer Surface Properties: NMPA Modulates Hydrophilicity to Tune Antifouling Performance

The surface properties of acrylic-based water-soluble polymers, which dictate their antifouling behavior, are directly correlated with the hydrophilicity of the monomer side chain. N-(3-methoxypropyl)acrylamide (NMPA) provides a specific hydrophilic character that is distinct from other N-substituted acrylamides. This precise modulation of hydrophilicity is the fundamental reason for its selection in the biocompatible coatings described in Evidence Item 2, where a copolymer of HEAm and MPAm (50:50) outperformed PEG and polyzwitterions [1][2]. The methoxypropyl group of NMPA is a key structural feature contributing to the unique surface hydration layer that resists protein adsorption and cell adhesion [2].

Surface Properties Hydrophilicity Antifouling

High-Impact Application Scenarios for N-(3-Methoxypropyl)acrylamide Based on Evidence


Coatings for Long-Term Implantable Medical Devices

Procure NMPA for the synthesis of advanced, non-fouling hydrogel coatings. Evidence from a 1-month in vivo study demonstrates that a 50:50 HEAm-co-MPAm coating significantly reduces tissue inflammation and foreign body response compared to industry-standard PEG and polyzwitterion coatings, thereby extending the functional lifetime of implanted devices such as insulin infusion catheters [1].

3D Polymer Gel Dosimeters for Precision Radiotherapy QA

Utilize NMPA as the primary monomer in polymer gel dosimeters for complex 3D radiotherapy treatment verification. Studies confirm NMPA-based gels achieve a 95% gamma pass rate in clinical SRS/SBRT plans, matching the performance of commercial dosimeters [2]. The formulation's sensitivity can be enhanced by 3.5x with CaCl₂ [3] or 2x with a glucose sensitizer (down to 0.07 Gy) [4], offering a tunable and potentially lower-toxicity alternative [5].

Synthesis of High-Temperature Thermoresponsive Polymers

Employ NMPA to synthesize poly(MPAM) via RAFT polymerization for applications requiring a thermoresponsive transition well above physiological temperatures. Poly(MPAM) exhibits a cloud point between 73–92 °C, providing a functional window of over 40 °C above the ~32 °C LCST of the more common poly(NIPAM) [6]. The controlled RAFT process yields well-defined polymers with low dispersity (Đ ∼ 1.2–1.4), crucial for sharp, reproducible thermal transitions [6].

Corona Component for Stable Thermoresponsive Drug Delivery Micelles

Incorporate NMPA into the corona of block copolymer micelles to prevent uncontrolled aggregation and precipitation above the LCST. Research shows that blending PMPAAm (poly(NMPA)) into a thermoresponsive corona successfully regulates the hydrodynamic diameter of micelles at elevated temperatures, enabling stable, temperature-triggered drug release without carrier precipitation, a critical advantage for targeted cancer therapies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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